molecular formula C14H6F6I2 B1301078 2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl CAS No. 89803-70-3

2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl

Cat. No. B1301078
CAS RN: 89803-70-3
M. Wt: 542 g/mol
InChI Key: OQUYDTUCILYGGP-UHFFFAOYSA-N
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Description

The compound 2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl is a specialized molecule that is not directly discussed in the provided papers. However, the papers do discuss various compounds with trifluoromethyl groups and their unique properties. For instance, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid is shown to be an effective catalyst in dehydrative amidation reactions, suggesting that trifluoromethyl groups can influence reactivity and selectivity in chemical reactions .

Synthesis Analysis

The synthesis of compounds with trifluoromethyl groups can involve various strategies. For example, bis(2,4,6-tris(trifluoromethyl)phenyl) derivatives of arsenic and antimony were synthesized by reacting RFLi with PnCl3, indicating that halogen-lithium exchange followed by reaction with a pnictogen halide is a viable synthetic route for such compounds . Similarly, the preparation of 2,2-bis(trifluoromethyl)-1,3-heterocycles from 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane involves the reaction with bifunctional compounds, demonstrating another synthetic approach .

Molecular Structure Analysis

The molecular structures of trifluoromethyl-containing compounds can be quite complex. For instance, the solid-state structure of Sb(RF)2OSO2CF3 reveals a covalent Sb–O interaction, which is not precluded by the presence of fluoromethyl substituents . This suggests that the trifluoromethyl groups do not always dominate the coordination chemistry of the central atom. Additionally, the crystal and molecular structures of acyclic sulfur–nitrogen compounds with trifluoromethyl groups show extensive electron delocalization and bond shortening upon deprotonation .

Chemical Reactions Analysis

Trifluoromethyl groups can significantly affect the chemical reactivity of compounds. The ortho-substituent of boronic acid in 2,4-bis(trifluoromethyl)phenylboronic acid prevents the coordination of amines, thus accelerating amidation . Furthermore, the reaction of 2-polyfluoroalkylchromones with (perfluoroalkyl)trimethylsilanes proceeds with high regioselectivity, indicating that trifluoromethyl groups can direct the outcome of nucleophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The presence of trifluoromethyl groups can impart unique physical and chemical properties to compounds. For example, fluorinated polyimides based on a trifluoromethyl-substituted bis(ether amine) monomer exhibit high solubility in organic solvents, low dielectric constants, and high thermal stability, which are desirable properties for materials used in electronic applications . These properties are attributed to the strong electron-withdrawing effect and the bulky nature of the trifluoromethyl groups.

Scientific Research Applications

Synthesis of High-Performance Resins

  • Application Summary : “2,2’-Bis(trifluoromethyl)-4,4’-diiodobiphenyl” is used as a monomer in the synthesis of thermoplastic polyimide (TPI). This TPI is then used in the production of semi-interpenetrating polymer networks (semi-IPNs) by dissolving in bisphenol A dicyanate and curing at elevated temperatures .
  • Methods of Application : The compound is combined with 2,3,3’,4’-biphenyltetracarboxylic dianhydride and 4,4’-oxydianiline to create TPI. This TPI is then dissolved in bisphenol A dicyanate and cured at high temperatures to create semi-IPNs .
  • Results or Outcomes : The resulting semi-IPNs exhibited improved mechanical and dielectric properties compared to pure polycyanurate, with impact strength being 47%-320% greater than that of polycyanurate .

Synthesis of Fluorinated Polymers

  • Application Summary : “2,2’-Bis(trifluoromethyl)-4,4’-diiodobiphenyl” is used in the synthesis of Poly [4,5-difluoro-2,2-bis (trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene] (AF1600), a fluorinated polymer .
  • Methods of Application : The compound is copolymerized with 1,1,2,2,-tetrafluoroethylene to form AF1600 . This polymer is used in optoelectronic devices for optical clarity, as a low-refractive index coating for optical devices, as a protective coating for chemical resistance, as a release coating, and as a sight window for harsh chemical environments .
  • Results or Outcomes : The resulting polymer, AF1600, exhibits a contact angle of 104° with water, a critical surface energy of 15.7 dyn/cm, a dielectric constant of 1.934 at 1 MHz (ASTM D 150), and a hardness of 103 (Rockwell, ASTM D 785, 23 °C) .

Synthesis of Amorphous Organic Field-Effect Transistors

  • Application Summary : “2,2’-Bis(trifluoromethyl)-4,4’-diiodobiphenyl” is used in the synthesis of novel conjugated polymers, which are used in the creation of highly ambient-stable, amorphous organic field-effect transistors .
  • Methods of Application : The compound is used as an acceptor with various aromatic donors to synthesize these polymers . These polymers are then used in the creation of organic field-effect transistors .
  • Results or Outcomes : The resulting transistors exhibit well-balanced charge mobilities, annealing-free characteristics, and ambient stability . The performance of these transistors remained nearly unchanged in ambient conditions for up to 90 days .

Synthesis of Polyamide-Imides

  • Application Summary : “2,2’-Bis(trifluoromethyl)-4,4’-diiodobiphenyl” is used in the synthesis of tough and flexible fluorinated polyamide-imide films .
  • Methods of Application : The compound is combined with trimellitic anhydride chloride through a facile one-pot in-situ silylation method to create these films .
  • Results or Outcomes : The resulting films exhibit high tensile strength, high tensile modulus, high glass transition temperature, and a very low coefficient of thermal expansion . These films also reveal better optical homogeneity and stress homogeneity than commercially available Kapton polyimide films .

Safety And Hazards

This compound may cause respiratory tract irritation. It may be harmful if absorbed through the skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed .

Future Directions

The introduction of trifluoromethyl into the side chain provides an effective way to prepare materials with low water absorption. Considering the comprehensive properties such as heat resistance, friction and wear, tensile properties, etc., the appropriate addition amount is 10–30% .

properties

IUPAC Name

4-iodo-1-[4-iodo-2-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F6I2/c15-13(16,17)11-5-7(21)1-3-9(11)10-4-2-8(22)6-12(10)14(18,19)20/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUYDTUCILYGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)C2=C(C=C(C=C2)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F6I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371163
Record name 4,4'-Diiodo-2,2'-bis(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl

CAS RN

89803-70-3
Record name 4,4'-Diiodo-2,2'-bis(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ten grams of 2,2'-bis(trifluoromethyl)-benzidine (0.0312 mole) were dissolved in water (100 mls.) and concentrated sulfuric acid (60 mls.) and the solution was cooled to 0° C. A solution of sodium nitrite (4.5 grams; 0.0652 mole) in water (ten mls.) was added dropwise with stirring. The resulting cold tetrazonium salt solution was added slowly to a stirred solution of sodium iodide (20 grams) and iodine (20 grams) in water (20 mls.) maintained at a temperature of 0° C. During the addition, methylene dichloride was added to keep the product in solution. After stirring the mixture overnight at room temperature, excess iodine was destroyed by adding sodium bisulfite and the product was extracted with methylene dichloride. The organic phase was washed with aqueous sodium bisulfite, dried and evaporated to yield 13.3 grams (78%) of product, i.e., 2,2'-bis(trifluoromethyl)-4,4'-diiodobiphenyl, having a melting point of 119°-122° C. Recrystallization from methanol yielded white prisms having a melting point of 121°-123° C.
Quantity
0.0312 mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HG Rogers, RA Gaudiana, WC Hollinsed… - …, 1985 - ACS Publications
The synthesis and propertiesof a class of high molecular weight, film-and fiber-forming, rodlike, aromatic polyamides containing all-para-linked substituted-biphenyleneand/or-stilbene …
Number of citations: 185 pubs.acs.org
FE Goodson, TI Wallow, BM Novak - Macromolecules, 1998 - ACS Publications
Soluble derivatives of poly(p-phenylene) of high molecular weight were synthesized via Suzuki coupling reactions catalyzed by palladium(0) precursors in the presence of either …
Number of citations: 129 pubs.acs.org
RA Gaudiana, RA Minns¹ - Macromolecular Syntheses, 2002 - Wiley.
Number of citations: 0

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